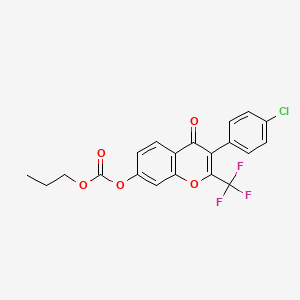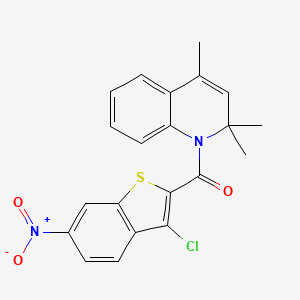
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de porciones diclorofenilo e isoindol, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de isocianato de 3,4-diclorofenilo con un derivado de isoindol adecuado en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, con la adición de una base como trietilamina para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. Por ejemplo, la reacción de isocianato de 3,4-diclorofenilo con derivados de isoindol se puede optimizar utilizando reactores automatizados que controlan la temperatura, la presión y las velocidades de flujo de los reactivos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo diclorofenilo, especialmente en las posiciones orto a los átomos de cloro
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol para sustitución nucleofílica
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de fenilo sustituidos
Aplicaciones Científicas De Investigación
2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda bioquímica para estudiar interacciones enzimáticas.
Medicina: Se explora su potencial propiedades terapéuticas, incluyendo actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Este compuesto también puede interferir con las vías celulares, lo que lleva a funciones celulares alteradas .
Comparación Con Compuestos Similares
Compuestos similares
Isocianato de 3,4-diclorofenilo: Comparte la porción diclorofenilo pero carece de la estructura isoindol.
Ácido 2,4-diclorofenoxiacético: Otro compuesto diclorofenilo con propiedades herbicidas.
DCMU (3-(3,4-diclorofenil)-1,1-dimetilurea): Un herbicida que inhibe la fotosíntesis.
Singularidad
2-(3,4-diclorofenil)-1,3-dioxo-N-fenil-2,3-dihidro-1H-isoindol-5-carboxamida es único debido a su estructura isoindol, que imparte propiedades químicas y biológicas distintivas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C21H12Cl2N2O3 |
|---|---|
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-17-9-7-14(11-18(17)23)25-20(27)15-8-6-12(10-16(15)21(25)28)19(26)24-13-4-2-1-3-5-13/h1-11H,(H,24,26) |
Clave InChI |
OALXNZWTBQJHHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651936.png)
![Ethyl 7-chloro-4-{[4-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11651944.png)
![N,2-dimethyl-5-{(4Z)-4-[(2-methylphenyl)imino]-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B11651947.png)

![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651961.png)
![4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11651972.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11651980.png)
![(6Z)-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651984.png)
![4-{(2E)-2-[1-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-4-oxobutanoic acid](/img/structure/B11651993.png)
![3-{[(2-chlorophenyl)amino]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11651994.png)
![(6Z)-6-{5-bromo-2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652005.png)
![N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11652007.png)

